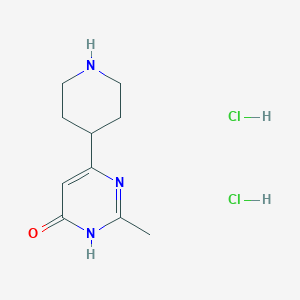
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride
Overview
Description
“2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride dihydrate” is a chemical compound with a molecular weight of 302.2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15N3O.2ClH.2H2O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H;2*1H2 . This indicates the presence of a pyrimidinol ring with a methyl group at the 2nd position and a piperidinyl group at the 6th position. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s molecular weight is 302.2 .Scientific Research Applications
Synthesis and Chemical Properties
Research has developed methods for synthesizing pyrimidine and piperidine derivatives, exploring their chemical structures and potential as intermediates for further chemical reactions. For instance, a three-component reaction involving tautomeric amidines has been utilized to form mixtures of pyrimidine and piperidone derivatives, leading to polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides, with their structures elucidated using various spectroscopy and crystallography techniques (Klimova et al., 2013). Similarly, novel synthesis methods have been developed for 2-aminopyrimidinones, demonstrating their ability to self-assemble, as confirmed by X-ray crystallography data (Bararjanian et al., 2010).
Biological Activities
Several studies have synthesized novel derivatives of pyrimidine and piperidine to evaluate their biological activities, including anti-angiogenic properties and DNA cleavage abilities. For example, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017). Another study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed antiproliferative activity against human cancer cell lines, highlighting the potential of such compounds in cancer treatment (Mallesha et al., 2012).
Antimicrobial and Antifungal Activity
Compounds containing piperidine and pyrimidine structures have been synthesized and tested for their antimicrobial and antifungal activities. For example, microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones has shown antibacterial activity, demonstrating the potential of these compounds in addressing microbial resistance (C.Merugu et al., 2010).
Structural Analysis and Crystallography
Studies have also focused on the crystal structures of related compounds, providing insights into their molecular conformations and interactions. For instance, the crystalline forms of risperidone, a compound structurally related to "2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride," have been determined, offering a deeper understanding of their chemical and physical properties (Wang et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-4-piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPUQHCTDDTWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


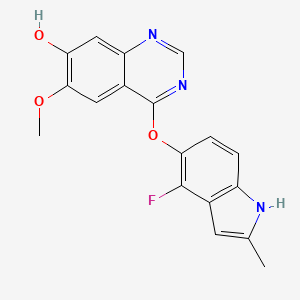
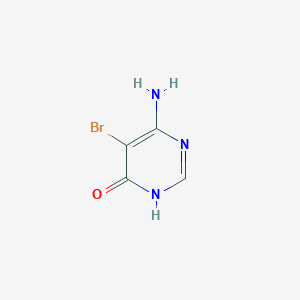
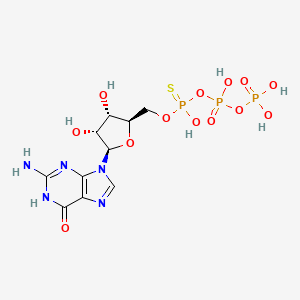
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol](/img/structure/B1450832.png)

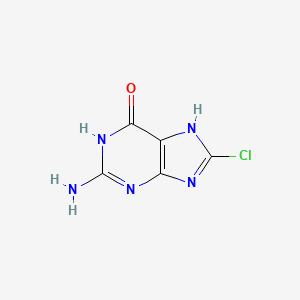
![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1450840.png)
![4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1450845.png)
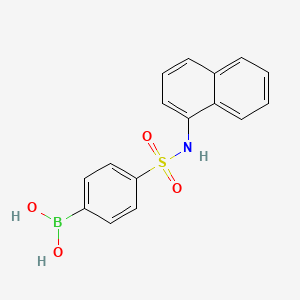

![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/structure/B1450849.png)
![3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1450850.png)
